REACTION_CXSMILES
|
Br[CH2:2][C:3]1[N:7]([CH3:8])[N:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:5](=[O:15])[C:4]=1[C:16]([O:18][CH3:19])=[O:17].[NH:20]1[CH2:24][CH2:23][CH2:22][CH2:21]1>ClCCl>[CH3:8][N:7]1[C:3]([CH2:2][N:20]2[CH2:24][CH2:23][CH2:22][CH2:21]2)=[C:4]([C:16]([O:18][CH3:19])=[O:17])[C:5](=[O:15])[N:6]1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
1.266 g
|
Type
|
reactant
|
Smiles
|
BrCC1=C(C(N(N1C)C1=CC=CC=C1)=O)C(=O)OC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
0.09 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred under nitrogen at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
|
CUSTOM
|
Details
|
purified on silica gel (dichlormethane, MeOH, 2 N ammonia in MeOH)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1N(C(C(=C1CN1CCCC1)C(=O)OC)=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.62 mmol | |
AMOUNT: MASS | 1.182 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 67.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |